molecular formula C7H4Cl2N4 B3349289 4,6-Dichloro-2-(1H-imidazol-1-YL)pyrimidine CAS No. 212636-72-1

4,6-Dichloro-2-(1H-imidazol-1-YL)pyrimidine

Cat. No.: B3349289
CAS No.: 212636-72-1
M. Wt: 215.04 g/mol
InChI Key: GOKCJCODOLGYQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-2-(1H-imidazol-1-YL)pyrimidine is a heterocyclic compound that features both pyrimidine and imidazole rings. The presence of chlorine atoms at the 4 and 6 positions of the pyrimidine ring and an imidazole moiety at the 2 position makes this compound unique. It is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-(1H-imidazol-1-YL)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with imidazole under specific conditions. One common method includes:

    Reactants: 4,6-dichloropyrimidine and imidazole.

    Solvent: Often, a polar aprotic solvent like dimethylformamide (DMF) is used.

    Catalyst: A base such as potassium carbonate (K2CO3) is employed to facilitate the reaction.

    Temperature: The reaction is usually carried out at elevated temperatures, around 100-120°C.

    Time: The reaction time can vary but typically ranges from several hours to overnight.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures large-scale production with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-2-(1H-imidazol-1-YL)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions, although these are less common for this compound.

    Coupling Reactions: It can engage in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Coupling: Palladium-catalyzed coupling reactions using reagents like palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3).

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted pyrimidines.

    Oxidation Products: Oxidized derivatives of the imidazole ring.

    Coupling Products: Complex aromatic compounds with extended conjugation.

Scientific Research Applications

4,6-Dichloro-2-(1H-imidazol-1-YL)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(1H-imidazol-1-YL)pyrimidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities. The chlorine atoms may also participate in halogen bonding, influencing the compound’s binding affinity to biological targets. Pathways involved include inhibition of key enzymes and disruption of cellular processes.

Comparison with Similar Compounds

  • 4,6-Dichloro-2-(1H-pyrazol-1-YL)pyrimidine
  • 4,6-Dichloro-2-(1H-triazol-1-YL)pyrimidine
  • 4,6-Dichloro-2-(1H-benzimidazol-1-YL)pyrimidine

Comparison:

  • Structural Differences: While these compounds share the dichloropyrimidine core, the heterocyclic moiety attached at the 2 position varies (imidazole, pyrazole, triazole, benzimidazole).
  • Chemical Properties: The different heterocycles impart distinct electronic and steric properties, affecting reactivity and interaction with biological targets.
  • Applications: Each compound has unique applications based on its chemical and biological properties. For example, benzimidazole derivatives are often used in antiparasitic drugs, while imidazole derivatives are explored for their broad-spectrum antimicrobial activities.

Properties

IUPAC Name

4,6-dichloro-2-imidazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N4/c8-5-3-6(9)12-7(11-5)13-2-1-10-4-13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKCJCODOLGYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=NC(=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626111
Record name 4,6-Dichloro-2-(1H-imidazol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212636-72-1
Record name 4,6-Dichloro-2-(1H-imidazol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloro-2-(1H-imidazol-1-YL)pyrimidine
Reactant of Route 2
Reactant of Route 2
4,6-Dichloro-2-(1H-imidazol-1-YL)pyrimidine
Reactant of Route 3
4,6-Dichloro-2-(1H-imidazol-1-YL)pyrimidine
Reactant of Route 4
4,6-Dichloro-2-(1H-imidazol-1-YL)pyrimidine
Reactant of Route 5
4,6-Dichloro-2-(1H-imidazol-1-YL)pyrimidine
Reactant of Route 6
4,6-Dichloro-2-(1H-imidazol-1-YL)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.